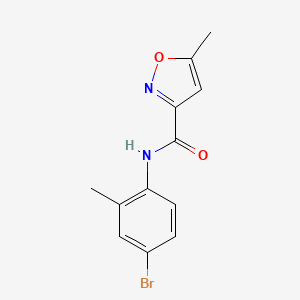
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as BMX-001, is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide involves the activation of the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide activates this pathway by binding to Keap1, a protein that inhibits Nrf2. This binding leads to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been found to have various biochemical and physiological effects, including the upregulation of antioxidant and detoxification genes, the reduction of oxidative stress and inflammation, and the inhibition of cancer cell growth. N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its ability to activate the Nrf2-ARE pathway, which is involved in various cellular processes. Another advantage is its potential application in various research fields, including neuroprotection, cancer treatment, and inflammation. However, one limitation of using N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide research, including the exploration of its potential application in other research fields, such as cardiovascular disease and diabetes. Another future direction is the development of more efficient synthesis methods for N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide, which could improve its availability for research purposes. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide in various research contexts.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have potential applications in various research fields, including neuroprotection, cancer treatment, and inflammation. In neuroprotection research, N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In cancer research, N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. In inflammation research, N-(4-bromo-2-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been found to reduce inflammation in various tissues, including the lungs and liver.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIOCOCVFVVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-1,2-ethanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B4650746.png)
![N-cyclohexyl-N'-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B4650747.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole](/img/structure/B4650756.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4650760.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650766.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4650772.png)
![2-(1-(4-ethoxybenzyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4650782.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4650790.png)
![3-methyl-5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4650809.png)

![4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4650817.png)

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4650839.png)